molecular formula C17H25N3O B11841196 (4-(Dimethylamino)phenyl)(7-methyl-2,7-diazaspiro[4.4]nonan-2-yl)methanone

(4-(Dimethylamino)phenyl)(7-methyl-2,7-diazaspiro[4.4]nonan-2-yl)methanone

Cat. No.: B11841196
M. Wt: 287.4 g/mol
InChI Key: DSBARTMZGBRAPW-UHFFFAOYSA-N
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Description

(4-(Dimethylamino)phenyl)(7-methyl-2,7-diazaspiro[44]nonan-2-yl)methanone is a complex organic compound with a unique structure that includes a dimethylamino group, a phenyl ring, and a diazaspiro nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Dimethylamino)phenyl)(7-methyl-2,7-diazaspiro[4.4]nonan-2-yl)methanone typically involves multiple steps, starting with the preparation of the core diazaspiro nonane structure. This can be achieved through a series of cyclization reactions. The dimethylamino phenyl group is then introduced via a substitution reaction, often using a suitable halogenated precursor and a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-(Dimethylamino)phenyl)(7-methyl-2,7-diazaspiro[4.4]nonan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4-(Dimethylamino)phenyl)(7-methyl-2,7-diazaspiro[4.4]nonan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its specific functional groups.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure may allow for the development of new drugs targeting specific pathways or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (4-(Dimethylamino)phenyl)(7-methyl-2,7-diazaspiro[4.4]nonan-2-yl)methanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the diazaspiro nonane core provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-(Dimethylamino)phenyl)phenylmethanone: Similar structure but lacks the diazaspiro nonane core.

    4-(Dimethylamino)phenyldiphenylphosphine: Contains a phosphine group instead of the diazaspiro nonane core.

    tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Similar diazaspiro nonane core but different functional groups.

Uniqueness

(4-(Dimethylamino)phenyl)(7-methyl-2,7-diazaspiro[4.4]nonan-2-yl)methanone is unique due to the combination of the dimethylamino phenyl group and the diazaspiro nonane core. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

[4-(dimethylamino)phenyl]-(7-methyl-2,7-diazaspiro[4.4]nonan-2-yl)methanone

InChI

InChI=1S/C17H25N3O/c1-18(2)15-6-4-14(5-7-15)16(21)20-11-9-17(13-20)8-10-19(3)12-17/h4-7H,8-13H2,1-3H3

InChI Key

DSBARTMZGBRAPW-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CCN(C2)C(=O)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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